molecular formula C6H10O2S B101679 prop-2-enyl 2-sulfanylpropanoate CAS No. 16883-50-4

prop-2-enyl 2-sulfanylpropanoate

Cat. No.: B101679
CAS No.: 16883-50-4
M. Wt: 146.21 g/mol
InChI Key: UTIYASJLWJJSCY-UHFFFAOYSA-N
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Description

prop-2-enyl 2-sulfanylpropanoate is an organic compound with the molecular formula C6H10O2S It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom of the alpha carbon is replaced by a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propionic acid, 2-mercapto-, allyl ester typically involves the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine base as a catalyst. The reaction is carried out in an essentially nonaqueous system containing less than 5% water and in the presence of a reactive solvent comprising polythiodipropionic acid ester . The reaction conditions include a temperature range from about 0°C to about 150°C and an H2S concentration within the range from about 0.1% to saturation in the reactive solvent .

Industrial Production Methods

Industrial production methods for propionic acid, 2-mercapto-, allyl ester often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of propionic acid, 2-mercapto-, allyl ester involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release propionic acid, which can act as an antimicrobial agent by disrupting the cell membrane of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    Propionic acid, 2-mercapto-: Similar structure but lacks the allyl ester group.

    Propionic acid, 2-thio-: Contains a sulfur atom but in a different position.

    Allyl propionate: Contains an allyl ester group but lacks the mercapto group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

16883-50-4

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

prop-2-enyl 2-sulfanylpropanoate

InChI

InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3

InChI Key

UTIYASJLWJJSCY-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC=C)S

Canonical SMILES

CC(C(=O)OCC=C)S

Synonyms

2-Mercaptopropionic acid allyl ester

Origin of Product

United States

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